molecular formula C14H45N5O6P2 B12679321 Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94232-21-0

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12679321
CAS No.: 94232-21-0
M. Wt: 441.49 g/mol
InChI Key: FJILWSMYUHVADB-UHFFFAOYSA-N
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Description

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its ability to interact with different molecular targets and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting dodecylamine with formaldehyde: This step forms an intermediate imine compound.

    Addition of phosphorous acid: This step leads to the formation of the bisphosphonate structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while reduction may yield phosphonate hydrides.

Scientific Research Applications

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetraammonium ((octylimino)bis(methylene))bisphosphonate
  • Tetraammonium ((hexadecylimino)bis(methylene))bisphosphonate
  • Tetraammonium ((octadecylimino)bis(methylene))bisphosphonate

Uniqueness

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific chain length and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

94232-21-0

Molecular Formula

C14H45N5O6P2

Molecular Weight

441.49 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine

InChI

InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3

InChI Key

FJILWSMYUHVADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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